CID 87357744

Description

Properties

CAS No. |

102916-66-5 |

|---|---|

Molecular Formula |

C5H11NaO7P |

Molecular Weight |

237.10 g/mol |

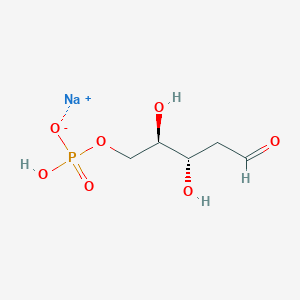

IUPAC Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/t4-,5+;/m0./s1 |

InChI Key |

ZRNGXBHWCWMPOF-UYXJWNHNSA-N |

Synonyms |

2-Deoxy-D-erythro-pentose 5-(Dihydrogen Phosphate) Disodium Salt |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in an aqueous medium at 50–70°C for 4–8 hours, yielding the target compound with >75% efficiency. The elevated temperature accelerates phosphorylation while minimizing side reactions such as oxidation or epimerization. Sodium hydrogen phosphate serves as both a phosphate donor and buffer, maintaining a pH of 7.5–8.5 to stabilize the intermediate.

Enzymatic Synthesis Using 2-Deoxyribose-5-Phosphate Aldolase (DERA)

Enzymatic methods dominate industrial-scale production due to higher stereoselectivity and milder reaction conditions. DERA catalyzes the reversible aldol condensation of glyceraldehyde 3-phosphate (GAP) and acetaldehyde to form 2-deoxyribose 5-phosphate.

Microbial Catalysis

Whole-cell systems employing Escherichia coli or Bacillus subtilis expressing DERA and triose-phosphate isomerase (TPI) are preferred. Key steps include:

-

Substrate Preparation : GAP is generated in situ via TPI-catalyzed isomerization of dihydroxyacetone phosphate (DHAP).

-

Aldol Condensation : DERA mediates the reaction between GAP and acetaldehyde in Tris-HCl buffer (pH 9.0, 200 mM) at 37°C.

-

Product Isolation : Ultrafiltration and ion-exchange chromatography remove proteins and salts, achieving >90% purity.

Reaction Optimization

-

pH and Buffer : Optimal activity occurs at pH 8.5–9.5, with Tris-HCl outperforming phosphate buffers due to better enzyme stability.

-

Substrate Concentration : A 3:1 molar ratio of acetaldehyde to GAP maximizes yield (85–92%) while minimizing byproducts.

-

Cell Loading : A 10–15% (w/v) cell concentration balances reaction rate and viscosity.

Comparative Analysis of Synthesis Methods

Enzymatic methods excel in efficiency and sustainability but require genetically engineered strains. Chemical synthesis remains relevant for small-scale production where enzyme costs are prohibitive.

Critical Factors in Process Optimization

Phosphate Stability

Phosphatase contamination in microbial systems can hydrolyze the phosphate group, reducing yields. Strains lacking phosphatase activity (e.g., E. coli BL21 ΔphoA) are essential for enzymatic synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can undergo various types of chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

Biochemical Applications

Enzymatic Substrate

Sodium [(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate serves as a substrate for various enzymes, particularly the enzyme 2-deoxyribose-5-phosphate aldolase (DERA). DERA catalyzes reversible aldol condensation reactions without requiring cofactors, making it a valuable tool in synthetic organic chemistry and metabolic engineering .

Metabolic Pathway Studies

This compound plays a crucial role in the metabolic pathways involving nucleotides and nucleic acids. Its involvement in the synthesis of nucleotides makes it essential for studying DNA and RNA metabolism. Research has shown that the substrate's interactions with enzymes can lead to insights into nucleotide biosynthesis and regulation .

Therapeutic Potential

Cancer Research

Recent studies have indicated that sodium [(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate may have selective cytotoxic effects on certain cancer cells. For example, hydrogen phosphate (HPO₄²⁻) has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) while sparing normal immune cells. This selectivity suggests potential therapeutic applications in cancer treatment .

Phosphate Regulation in Health

The compound's role in phosphate metabolism is critical for understanding various health conditions related to phosphate imbalance. Studies have explored how sodium phosphate can influence serum phosphate levels and its implications for renal health and disease management .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The dihydroxy and ketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydrogen phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and energy transfer processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

(a) (2S)-2,3,3-Trihydroxy-4-oxopentyl Dihydrogen Phosphate (CAS: D5X)

- Structure : Similar pentyl backbone but differs in stereochemistry (C2S configuration) and an additional hydroxyl group at C3 .

- Applications : Less studied in metabolic pathways compared to the target compound.

(b) (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyl Dihydrogen Phosphate

Functional Analogs

(a) Adenosine 5'-Monophosphate Sodium Salt (CAS: 149022-20-8)

- Structure : Contains a purine ring (adenine) linked to a ribose-phosphate backbone .

- Functional Role : Direct precursor in RNA synthesis, unlike the target compound, which participates in deoxyribose metabolism.

- Solubility : Higher molecular weight (369.21 g/mol) but comparable aqueous solubility due to the sodium counterion .

(b) Cytidine-5'-Diphosphate Sodium Salt (CAS: PT101900)

Physicochemical Properties and Stability

Notes:

- The sodium salt form of the target compound improves stability in neutral pH, whereas non-salt analogs (e.g., ) may require refrigeration .

- Nucleotide analogs (–17) exhibit lower thermal stability due to sensitive glycosidic bonds .

Target Compound

Comparison with Similar Compounds

Biological Activity

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a sodium ion paired with a hydrogen phosphate group, which is bonded to a (2R,3S)-2,3-dihydroxy-5-oxopentyl moiety. Its molecular formula is with a molecular weight of 213.10 g/mol . The unique stereochemistry and functional groups present in this compound allow it to participate in various biochemical processes.

Biological Activity

1. Mechanisms of Action

Research indicates that sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can act as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with biological molecules makes it a candidate for therapeutic applications .

2. Effects on Cancer Cells

A significant study explored the effects of hydrogen phosphate (HPO₄²⁻) on triple-negative breast cancer cells (MDA-MB-231). The findings revealed that HPO₄²⁻ induces cell death primarily through apoptosis while sparing immune cells (THP-1) from similar effects. This selective toxicity is attributed to the alkaline pH induced by HPO₄²⁻, which hampers phosphate transport into cancer cells .

| Concentration (mM) | MDA-MB-231 Cell Viability (%) | THP-1 Cell Viability (%) |

|---|---|---|

| 5 | ~80 | ~100 |

| 10 | ~70 | ~100 |

| 20 | ~50 | ~95 |

| 40 | ~30 | ~90 |

This table summarizes the viability of MDA-MB-231 and THP-1 cells after treatment with varying concentrations of sodium hydrogen phosphate.

3. Apoptosis and Necrosis Induction

The study further demonstrated that at higher concentrations (20 mM and 40 mM), sodium hydrogen phosphate led to both necrosis and apoptosis in MDA-MB-231 cells, with apoptosis being the more prominent mechanism of cell death .

Case Studies

Case Study: Selective Induction of Cell Death

A recent investigation highlighted the potential of HPO₄²⁻ as a therapeutic agent for triple-negative breast cancer. The study emphasized that while traditional treatments often harm surrounding healthy tissues, HPO₄²⁻ selectively targets cancer cells, making it a promising candidate for future therapies .

Research Findings

Research has shown that sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can be utilized in various scientific fields:

Q & A

Q. How can sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate be optimized as a buffer in chromatographic separations?

Methodological Answer: To prepare a mobile phase for HPLC or similar techniques, dissolve the compound in ultrapure water (e.g., 6.9 g in 900 mL) and adjust the pH to 6.5 ± 0.05 using 5 M NaOH. Filter through a 0.22 µm membrane to remove particulates. Validate buffering capacity by testing retention time reproducibility across pH 6.0–7.0. Adjust ionic strength with NaCl if necessary to resolve peak tailing .

Q. What role does this compound play in maintaining pH stability in cell culture media?

Methodological Answer: As a buffering agent, it stabilizes extracellular pH by neutralizing metabolic acids. For mammalian cell cultures, incorporate 1–10 mM concentrations into media formulations. Pre-test biocompatibility by comparing cell viability (via MTT assay) against alternative buffers like HEPES. Ensure osmolality remains within 280–320 mOsm/kg using an osmometer .

Q. How is this sodium phosphate derivative utilized in spectrophotometric phosphate quantification?

Methodological Answer: In colorimetric assays (e.g., molybdenum-blue method), use the compound as a phosphate standard. Prepare a calibration curve (0–100 µM) by acidifying samples with 1 M H₂SO₄, adding ammonium molybdate, and measuring absorbance at 820 nm. Adjust sample pH to 6–7 beforehand to avoid interference from extreme acidity/alkalinity .

Advanced Research Questions

Q. How can stereochemical purity of the (2R,3S) isomer impact enzymatic activity assays?

Methodological Answer: Stereoisomerism influences substrate binding in kinases or phosphatases. Synthesize enantiomerically pure material via asymmetric catalysis (e.g., Sharpless dihydroxylation) and confirm purity using chiral HPLC or NMR (e.g., NOESY for spatial configuration). Compare kinetic parameters (Km, Vmax) between enantiomers in enzyme assays to identify stereospecific effects .

Q. What strategies resolve discrepancies in NMR data caused by dynamic stereochemical interconversion?

Methodological Answer: At room temperature, hydroxyl and phosphate groups may exhibit tautomerism, broadening NMR peaks. Acquire spectra at low temperatures (e.g., –40°C in D₂O/CD₃CN) to "freeze" conformers. Use ¹H-³¹P HMQC for correlation analysis. If ambiguity persists, derivatize with acetyl groups to stabilize the structure .

Q. How can hydration state inconsistencies during synthesis affect experimental reproducibility?

Methodological Answer: Anhydrous vs. hydrated forms (e.g., dihydrate, dodecahydrate) alter molarity. Characterize batches via thermogravimetric analysis (TGA) to quantify water content. For synthesis, control humidity (<10% RH) and validate stoichiometry using Karl Fischer titration. Pre-dry reagents at 105°C for 4 hours before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.